molecular formula C17H13N5O3 B2860135 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole CAS No. 1775552-15-2

3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole

Cat. No.: B2860135
CAS No.: 1775552-15-2
M. Wt: 335.323
InChI Key: WIRZYMRECYCOIU-UHFFFAOYSA-N
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Description

3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group and a pyridinyl group linked through a bi-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is the cyclization of hydrazides with isocyanates or thiosemicarbazides under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole has shown potential as a bioactive molecule. It can interact with various biological targets, leading to potential therapeutic applications.

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(3-Ethoxyphenyl)-N'- (1-(4-HO-phenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

  • 3-(3-Ethoxyphenyl)-N'- (1-(3-HO-phenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

  • 3-(3-Ethoxyphenyl)-N'- (1-(2-HO-phenyl)ethylidene)-1H-pyrazole-5-carbohydrazide

Uniqueness: 3-(3-Ethoxyphenyl)-3'-pyridin-4-yl-5,5'-bi-1,2,4-oxadiazole stands out due to its unique bi-1,2,4-oxadiazole structure, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-(3-ethoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-2-23-13-5-3-4-12(10-13)15-20-17(25-22-15)16-19-14(21-24-16)11-6-8-18-9-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRZYMRECYCOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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